molecular formula C13H10F2N4OS B2870161 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013770-89-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2870161
CAS No.: 1013770-89-2
M. Wt: 308.31
InChI Key: QQPGZJYTLHLJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H10F2N4OS and its molecular weight is 308.31. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents and Cytotoxic Activity

  • Antibacterial Applications

    Studies on similar compounds have highlighted their promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, making them potential candidates for the development of new antibacterial agents (Palkar et al., 2017).

  • Cytotoxic Activity

    Certain carboxamide derivatives have shown potent cytotoxic properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some derivatives demonstrating curative effects in in vivo models of colon tumors in mice (Deady et al., 2003).

Molecular Synthesis and Chemical Properties

  • Molecular Solids Formation

    Research involving tetrafluoroterephthalic acid and a series of N-containing heterocycles, including pyrazine and benzimidazole derivatives, has shown the formation of novel crystals. These studies demonstrate the importance of hydrogen bonding and weak intermolecular interactions in assembling molecules into larger architectures, indicating potential applications in materials science (Wang et al., 2014).

  • Decarboxylative Fluorination

    A study on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, has developed effective methods for synthesizing fluorinated compounds. This research may have implications for pharmaceutical development and synthesis of novel organic compounds (Yuan et al., 2017).

Nematocidal and Antifungal Activity

  • Nematocidal Activity

    Some fluorine-containing pyrazole carboxamides have shown promising nematocidal activity against Meloidogyne incognita, suggesting potential applications in agricultural pest control (Zhao et al., 2017).

  • Antifungal Activity

    Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have displayed significant activity against a range of phytopathogenic fungi, indicating their potential as fungicides in crop protection (Du et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may inhibit the growth of M. tuberculosis.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4OS/c1-6-3-9(18-19(6)2)12(20)17-13-16-11-8(15)4-7(14)5-10(11)21-13/h3-5H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGZJYTLHLJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.